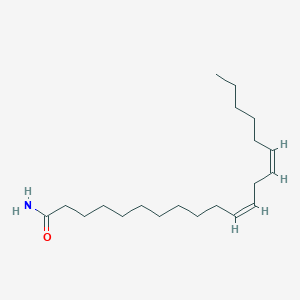

(11Z,14Z)-eicosadienamide

Descripción

Contextualization within Lipid Biochemistry and Metabolism Research

(11Z,14Z)-Eicosadienamide belongs to the class of N-acylethanolamines (NAEs), a family of endogenous lipid signaling molecules. nih.gov Structurally, it is a fatty amide formed from the condensation of (11Z,14Z)-eicosadienoic acid and ethanolamine (B43304). nih.gov Its precursor, (11Z,14Z)-eicosadienoic acid, is a polyunsaturated omega-6 fatty acid. wikipedia.org

The study of this compound is intrinsically linked to the broader field of lipidomics, which seeks to understand the full complement of lipids in a biological system. As a metabolite, its presence and concentration can provide insights into various physiological and pathological states. nih.gov Research in this area often involves the use of advanced analytical techniques such as mass spectrometry to detect and quantify this and other related lipids. nih.gov

The metabolism of this compound is a key area of investigation. A primary enzyme involved in its breakdown is Fatty Acid Amide Hydrolase (FAAH). uniprot.orguniprot.org This enzyme catalyzes the hydrolysis of the amide bond, releasing (11Z,14Z)-eicosadienoate and ammonium. uniprot.orguniprot.orgrhea-db.orggenecards.org The regulation of FAAH activity is a critical factor in controlling the levels and signaling functions of this compound and other NAEs. uniprot.orguniprot.org

Overview of Scientific Significance and Research Avenues for this compound

The scientific significance of this compound stems from its role as a bioactive lipid. evitachem.com While research is ongoing, its biological activities are a subject of considerable interest.

One major research avenue is its potential interaction with cannabinoid receptors. Although not as extensively studied as anandamide (B1667382), another well-known NAE, the structural similarity suggests a potential role in the endocannabinoid system.

Another area of focus is its metabolic relationship with other bioactive lipids. As a product of (11Z,14Z)-eicosadienoic acid, its formation and degradation are part of a complex network of lipid metabolism. wikipedia.orgnih.gov Understanding these pathways is crucial for elucidating its physiological functions.

Furthermore, the identification of this compound in various biological systems, including the protozoan Trypanosoma brucei, highlights its potential relevance across different organisms. nih.gov This opens up avenues for comparative biochemistry and the exploration of its role in host-pathogen interactions.

Future research will likely continue to explore the precise biological targets of this compound, its downstream signaling effects, and its potential as a biomarker or therapeutic target in various diseases. The development of more sensitive analytical methods will also be crucial for advancing our understanding of this intriguing lipid molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H41NO2 |

| Molecular Weight | 351.6 g/mol |

| IUPAC Name | (11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide |

| InChIKey | MWQCBVWCBTUPDQ-HZJYTTRNSA-N |

| Synonyms | N-(11Z,14Z)-eicosadienoylethanolamine, Anandamide (20:2, n-6), NAE 20:2 |

Data sourced from PubChem. nih.gov

Table 2: Related Compounds in the Metabolism of this compound

| Compound Name | Chemical Formula | Role |

|---|---|---|

| (11Z,14Z)-Eicosadienoic acid | C20H36O2 | Precursor fatty acid |

| Ethanolamine | C2H7NO | Amine precursor |

| Fatty Acid Amide Hydrolase (FAAH) | Not Applicable | Enzyme responsible for hydrolysis |

| (11Z,14Z)-Eicosadienoate | C20H35O2- | Product of hydrolysis |

Information compiled from various biochemical databases. nih.govnih.govuniprot.orguniprot.org

Propiedades

Fórmula molecular |

C20H37NO |

|---|---|

Peso molecular |

307.5 g/mol |

Nombre IUPAC |

(11Z,14Z)-icosa-11,14-dienamide |

InChI |

InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H2,21,22)/b7-6-,10-9- |

Clave InChI |

NAVGEXCVGUBSOQ-HZJYTTRNSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)N |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCCCC(=O)N |

Origen del producto |

United States |

Natural Occurrence and Biological Distribution of 11z,14z Eicosadienamide

Identification in Biological Systems and Natural Sources

The identification and quantification of specific N-acylethanolamines like (11Z,14Z)-eicosadienamide in biological matrices can be challenging due to their low abundance. Research has often focused on the more prevalent NAEs, such as anandamide (B1667382) (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). Consequently, specific data on the distribution of this compound remains limited.

Presence in Mammalian Tissues and Biofluids (e.g., human milk, placenta)

Comprehensive profiling of N-acylethanolamines has been conducted in various mammalian tissues and biofluids. While a wide range of NAEs have been identified, specific detection and quantification of this compound are not consistently reported in the scientific literature.

Human Milk: Human milk is a complex biological fluid containing a variety of bioactive lipids, including N-acylethanolamines. Studies have identified the presence of several NAEs in human milk, which are believed to play a role in infant development. nih.gov The precursor fatty acid of this compound, eicosadienoic acid (20:2 n-6), has been detected in human milk. However, the presence of this compound itself has not been definitively confirmed in published studies.

Placenta: The placenta is a vital organ during pregnancy, and the endocannabinoid system, which includes NAEs, is known to play a significant role in placental development and function. oup.comnih.govnih.gov Research on the endocannabinoid profile of the human placenta has primarily focused on anandamide and other major NAEs. To date, specific studies identifying this compound in human placental tissue are lacking.

Occurrence in Plant and Marine Organisms (e.g., vegetable oils, specific species)

The investigation of N-acylethanolamines in plant and marine ecosystems is an emerging field of research. While various NAEs have been identified in these organisms, specific data for this compound is scarce.

Vegetable Oils: Vegetable oils are rich sources of fatty acids, which are the precursors for NAE biosynthesis. However, direct analyses of vegetable oils for their N-acylethanolamine content are not widely available. The presence of eicosadienoic acid in certain plant oils suggests the potential for the existence of its corresponding amide, though this has not been experimentally verified in the reviewed literature.

Marine Organisms: N-acylethanolamines have been detected in various marine organisms, including mollusks and algae. These compounds are thought to be involved in physiological processes relevant to these organisms. While studies have identified several NAEs in marine life, the specific presence of this compound has not been a primary focus of these investigations.

Factors Influencing Endogenous Levels of this compound

The endogenous levels of N-acylethanolamines are tightly regulated by the balance between their biosynthesis and degradation. While specific factors influencing this compound are not well-documented, the general principles governing NAE metabolism can be extrapolated.

The biosynthesis of NAEs primarily occurs through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a phospholipase D (PLD) enzyme. The availability of the precursor fatty acid, in this case, (11Z,14Z)-eicosadienoic acid, within cellular membranes is a key determinant of the rate of synthesis.

Several factors are known to influence the levels of the broader class of N-acylethanolamines, and it is plausible that these also affect this compound levels:

Dietary Fatty Acid Composition: The intake of different fatty acids can alter the composition of cell membranes and, consequently, the availability of precursors for NAE synthesis. nih.govnih.gov A diet rich in (11Z,14Z)-eicosadienoic acid could potentially lead to higher endogenous levels of this compound.

Physiological State: Endogenous NAE levels are known to fluctuate in response to various physiological conditions such as stress, inflammation, and metabolic changes. For instance, levels of certain NAEs are altered in obesity and related metabolic disorders.

Enzyme Activity: The activity of the enzymes responsible for the synthesis (e.g., N-acyltransferases and NAPE-PLD) and degradation (e.g., fatty acid amide hydrolase - FAAH) of NAEs plays a crucial role in determining their steady-state levels. Genetic and physiological factors can modulate the expression and activity of these enzymes.

Table 1: Summary of Research Findings on the Natural Occurrence of this compound

| Biological Source | Presence of this compound | Presence of Precursor ((11Z,14Z)-Eicosadienoic Acid) |

|---|---|---|

| Mammalian Tissues | ||

| Human Milk | Not explicitly confirmed in reviewed literature | Reported |

| Human Placenta | Not explicitly confirmed in reviewed literature | Information not available |

| Plant & Marine Organisms | ||

| Vegetable Oils | Not explicitly confirmed in reviewed literature | Present in some plant oils |

| Marine Organisms | Not explicitly confirmed in reviewed literature | Information not available |

Biosynthesis and Metabolic Pathways of 11z,14z Eicosadienamide

Precursor Role in Eicosanoid Biosynthesis Pathways

Eicosanoids are signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs), with arachidonic acid being the most prominent precursor. wikipedia.orgnih.gov While (11Z,14Z)-eicosadienamide itself is not a direct precursor for the main classes of eicosanoids like prostaglandins (B1171923) or leukotrienes, its constituent fatty acid, (11Z,14Z)-eicosadienoic acid, is an intermediate in the metabolic pathways that produce eicosanoid precursors. nih.govatamanchemicals.com

The acyl group of this compound originates from (11Z,14Z)-eicosadienoic acid (also known as dihomo-linoleic acid), a 20-carbon omega-6 polyunsaturated fatty acid. nih.govnih.govlarodan.com This fatty acid is a naturally occurring PUFA found in various organisms and is derived from the essential fatty acid, linoleic acid (18:2 n-6). atamanchemicals.complos.org The biosynthesis from linoleic acid involves a chain elongation step, adding two carbons to the carboxyl end of the molecule. This process places (11Z,14Z)-eicosadienoic acid within the broader cascade of omega-6 PUFA metabolism that is fundamental to cellular function. nih.gov

The metabolic pathway of (11Z,14Z)-eicosadienoic acid is closely intertwined with that of arachidonic acid (AA), the primary precursor for most eicosanoids. nih.govmdpi.com Both fatty acids are synthesized through the same series of enzymatic reactions involving desaturases and elongases acting on dietary linoleic acid. plos.orgnih.gov

Specifically, linoleic acid (18:2n-6) is first desaturated by Δ6-desaturase (FADS2) to form γ-linolenic acid (18:3n-6). This is then elongated by elongase-5 (ELOVL5) to produce dihomo-γ-linolenic acid (DGLA; 20:3n-6). A final desaturation step by Δ5-desaturase (FADS1) converts DGLA into arachidonic acid (20:4n-6). plos.org An alternative pathway involves the initial elongation of linoleic acid to (11Z,14Z)-eicosadienoic acid (20:2n-6), which can then be desaturated. nih.gov Because these pathways compete for the same enzymes, the relative production of (11Z,14Z)-eicosadienoic acid versus arachidonic acid can be influenced by enzyme expression and substrate availability. nih.gov

Furthermore, research has shown that the FADS2 enzyme can exhibit Δ8-desaturase activity, converting (11Z,14Z)-eicosadienoic acid (20:2n-6) into dihomo-γ-linolenic acid (20:3n-6), thereby directly linking it to the synthesis of arachidonic acid. nih.gov

Enzymatic Synthesis Mechanisms of this compound and its Derivatives

The synthesis of this compound is a multi-step process that begins with the formation of its precursor fatty acid, followed by an amidation reaction.

The formation of (11Z,14Z)-eicosadienoic acid is a key step and is governed by the activities of fatty acid elongase and desaturase enzymes. The primary pathway involves the elongation of the essential fatty acid linoleic acid (18:2, n-6). plos.org

Elongase Activity: The enzyme elongase-5 (ELOVL5) is responsible for the two-carbon chain elongation of linoleic acid, converting it from an 18-carbon fatty acid to the 20-carbon (11Z,14Z)-eicosadienoic acid. plos.org

Desaturase Activity: The fatty acid desaturase 2 (FADS2) enzyme, traditionally known as Δ6-desaturase, is a critical rate-limiting enzyme in the PUFA synthesis pathway. nih.govnih.gov While its primary role is the desaturation of linoleic and α-linolenic acids, it has been shown to also possess Δ8-desaturase activity. This allows it to convert (11Z,14Z)-eicosadienoic acid into dihomo-γ-linolenic acid (20:3n-6), which is a direct precursor to arachidonic acid. nih.gov

| Enzyme | Gene | Function in Omega-6 Pathway | Substrate | Product |

| Elongase-5 | ELOVL5 | Chain Elongation | Linoleic acid (18:2n-6) | (11Z,14Z)-Eicosadienoic acid (20:2n-6) |

| Δ6-Desaturase | FADS2 | Desaturation (Rate-limiting step) | Linoleic acid (18:2n-6) | γ-Linolenic acid (18:3n-6) |

| Δ8-Desaturase Activity | FADS2 | Alternative Desaturation | (11Z,14Z)-Eicosadienoic acid (20:2n-6) | Dihomo-γ-linolenic acid (20:3n-6) |

| Δ5-Desaturase | FADS1 | Desaturation | Dihomo-γ-linolenic acid (20:3n-6) | Arachidonic acid (20:4n-6) |

This compound is formed through enzymatic pathways common to other N-acylethanolamines. nih.govresearchgate.net The canonical pathway involves two main steps:

N-Acylation of Phosphatidylethanolamine (B1630911): The first step involves the transfer of the (11Z,14Z)-eicosadienoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) and results in the formation of N-(11Z,14Z)-eicosadienoyl-phosphatidylethanolamine (NAPE). nih.govmdpi.com

Hydrolysis of NAPE: The newly formed NAPE, a unique phospholipid with three acyl chains, is then hydrolyzed to release this compound. This is primarily accomplished by a NAPE-specific phospholipase D (NAPE-PLD). nih.govresearchgate.net

In addition to this primary pathway, alternative, NAPE-PLD-independent routes for NAE biosynthesis have been identified. wikipedia.orgnih.gov These multi-step pathways can involve the sequential action of other hydrolases. For instance, one pathway involves a phospholipase C (PLC) that hydrolyzes NAPE to produce phospho-N-acylethanolamine (pAEA), which is subsequently dephosphorylated by a phosphatase like PTPN22 to yield the final NAE. nih.govwikipedia.orgnih.gov

Catabolism and Metabolic Fate of this compound

The biological activity of this compound is terminated through enzymatic degradation. The primary enzyme responsible for the catabolism of NAEs is Fatty Acid Amide Hydrolase (FAAH). researchgate.netresearchgate.netwikipedia.org

FAAH is a serine hydrolase that catalyzes the breakdown of this compound into its constituent components: (11Z,14Z)-eicosadienoic acid and ethanolamine (B43304). researchgate.netwikipedia.org This hydrolytic process effectively ends the signaling functions of the molecule. Other enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is localized in lysosomes, can also contribute to the degradation of NAEs, though FAAH is considered the principal catabolic enzyme in most tissues. researchgate.net

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

The principal catabolic enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that cleaves the amide bond of NAEs, releasing the constituent fatty acid and ethanolamine. researchgate.net The hydrolysis of this compound by FAAH yields (11Z,14Z)-eicosadienoic acid and ethanolamine, thereby terminating its signaling activity.

The efficiency of FAAH-mediated hydrolysis can be quantified by its kinetic parameters, namely the Michaelis constant (Kм) and the maximal velocity (Vmax). While specific kinetic data for the hydrolysis of this compound by FAAH are not extensively documented, studies on other polyunsaturated NAEs suggest that the structure of the acyl chain can influence the rate of hydrolysis.

| Enzyme | Substrate | Products | Cellular Location |

| Fatty Acid Amide Hydrolase (FAAH) | This compound | (11Z,14Z)-eicosadienoic acid, Ethanolamine | Endoplasmic Reticulum |

Oxidative Metabolic Pathways

In addition to hydrolysis, the polyunsaturated nature of the (11Z,14Z)-eicosadienoyl chain makes this NAE a substrate for various oxidative enzymes, including cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) monooxygenases. nih.govmdpi.comnih.govnih.gov These pathways lead to the formation of a diverse array of oxygenated metabolites, some of which may possess their own biological activities.

Cyclooxygenases (COXs): COX enzymes, well-known for their role in prostaglandin (B15479496) synthesis, can oxygenate polyunsaturated fatty acids. While the direct oxygenation of this compound by COX enzymes has not been definitively characterized, studies on other polyunsaturated NAEs, such as anandamide (B1667382), have shown that they can be converted to prostaglandin-ethanolamides (prostamides). nih.gov It is plausible that this compound could undergo similar biotransformation.

Lipoxygenases (LOXs): LOXs are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy derivatives. These intermediates are then typically reduced to their corresponding hydroxy fatty acids. Polyunsaturated NAEs have been shown to be substrates for LOXs. nih.govcityu.edu.hk The metabolism of this compound by LOXs would likely result in the formation of various regioisomeric hydroxyeicosadienamides.

Cytochrome P450 (CYP450) Enzymes: The CYP450 superfamily of enzymes is involved in the metabolism of a wide range of endogenous and exogenous compounds. With respect to polyunsaturated fatty acids, CYP450 enzymes can catalyze both epoxidation and hydroxylation reactions. nih.gov Therefore, this compound is a potential substrate for CYP450-mediated metabolism, which could lead to the formation of epoxyeicosatrienamides and hydroxyeicosadienamides.

| Enzyme Family | Potential Reaction | Potential Products |

| Cyclooxygenases (COXs) | Dioxygenation and cyclization | Prostaglandin-like ethanolamides |

| Lipoxygenases (LOXs) | Dioxygenation | Hydroxyeicosadienamides (HEDEAs) |

| Cytochrome P450 (CYP450) | Epoxidation, Hydroxylation | Epoxyeicosatrienamides (EET-EAs), Hydroxyeicosadienamides (HEDEAs) |

Formation of Downstream Metabolites

The enzymatic activities described above result in the formation of a variety of downstream metabolites of this compound. The primary hydrolytic products are (11Z,14Z)-eicosadienoic acid and ethanolamine.

The oxidative pathways generate a more complex array of molecules. The potential downstream metabolites from these pathways include:

Hydroxyeicosadienamides (HEDEAs): Formed through the action of LOXs and CYP450s, these metabolites possess a hydroxyl group at various positions along the eicosadienoyl chain.

Epoxyeicosatrienamides (EET-EAs): Generated by CYP450-catalyzed epoxidation of one of the double bonds in the eicosadienoyl chain.

Prostaglandin-ethanolamides (Prostamides): Potentially formed via the COX pathway, these would be structurally analogous to prostaglandins but with an ethanolamide head group.

The specific profile of these downstream metabolites will depend on the tissue-specific expression and activity of the various metabolic enzymes. Further research is required to fully elucidate the complete metabolic fate of this compound and the potential biological activities of its diverse metabolites.

Molecular and Cellular Mechanisms of Action for 11z,14z Eicosadienamide

Direct Receptor Binding and Ligand-Target Interactions

The interaction of (11Z,14Z)-eicosadienamide with various receptors is a key aspect of its pharmacological profile. These interactions can lead to the modulation of several signaling pathways involved in physiological and pathological processes.

While direct studies on this compound are limited, research on its corresponding carboxylic acid, (11Z,14Z)-eicosadienoic acid, provides significant insights. (11Z,14Z)-Eicosadienoic acid has been shown to inhibit the binding of leukotriene B4 (LTB4) to its receptor on pig neutrophil membranes with a reported inhibitory constant (Ki) of 3 μM. medchemexpress.comcaymanchem.com Leukotriene B4 is a potent inflammatory mediator, and its receptor, BLT1, is primarily expressed on leukocytes. nih.govrndsystems.com The antagonism of the LTB4 receptor by related compounds suggests a potential anti-inflammatory mechanism. medchemexpress.comcaymanchem.com

| Compound | Target | Action | Ki Value | Cell Type |

|---|---|---|---|---|

| (11Z,14Z)-Eicosadienoic Acid | Leukotriene B4 Receptor | Inhibition of [3H]LTB4 Binding | 3 μM | Pig Neutrophil Membranes |

Currently, there is a lack of scientific literature directly investigating the interaction between this compound and inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. While inhibitors of IMPDH have therapeutic applications, no studies to date have reported this compound as a competitive inhibitor of this enzyme.

As an N-acylethanolamine, this compound is structurally similar to anandamide (B1667382) ((5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide), a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. mdpi.comwikipedia.org This structural similarity strongly suggests that this compound may also interact with these receptors. evitachem.com The N-acylethanolamine family of lipids is known to have a broad range of biological activities, many of which are mediated through the endocannabinoid system. wikipedia.org For instance, NAEs with at least 20 carbons and three double bonds have been found to bind to CB1 receptors. wikipedia.org While direct binding studies for this compound are not extensively documented, its classification as an ethanolamide derivative points towards a likely role in modulating cannabinoid receptor signaling. evitachem.comwikipedia.org

| N-Acylethanolamine | Receptor Target(s) | Primary Biological Role |

|---|---|---|

| Anandamide (AEA) | CB1, CB2, TRPV1 | Endocannabinoid Signaling |

| N-Palmitoylethanolamine (PEA) | PPARα, GPR55 | Anti-inflammatory, Analgesic |

| N-Oleoylethanolamine (OEA) | PPARα, GPR119, TRPV1 | Satiety Regulation, Anti-inflammatory |

| This compound | Predicted: CB1, CB2 | Under Investigation |

Modulation of Enzymatic Activities

Beyond direct receptor binding, this compound may exert its effects by modulating the activity of various enzymes, particularly those involved in lipid metabolism and signal transduction.

(11Z,14Z)-Eicosadienoic acid, the precursor to this compound, is a polyunsaturated fatty acid that is a constituent of cellular lipids, such as phosphatidylethanolamines and phosphatidylinositols. hmdb.cahmdb.ca As a component of these larger lipid molecules, it is part of the complex network of lipid metabolism. wikipedia.org The metabolism of N-acylethanolamines is regulated by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). oup.comnih.gov While the specific impact of this compound on these and other lipid-metabolizing enzymes has not been fully elucidated, its role as a fatty acid amide suggests it is likely a substrate for or modulator of these enzymatic pathways.

A significant finding is the inhibitory effect of the acid form, (11Z,14Z)-eicosadienoic acid, on calcineurin. scbt.com Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a critical role in various signal transduction pathways, including the activation of T-cells. The inhibition of calcineurin by (11Z,14Z)-eicosadienoic acid suggests a potential immunomodulatory role for this lipid and its derivatives. scbt.com This finding opens up the possibility that this compound could also influence calcineurin-dependent signaling, although further research is needed to confirm this.

| Compound/Precursor | Enzyme | Effect | Potential Implication |

|---|---|---|---|

| (11Z,14Z)-Eicosadienoic Acid | Calcineurin | Inhibition | Immunomodulation |

Effects on Cellular Processes in In Vitro Models

The influence of this compound and its corresponding fatty acid on cellular behavior has been explored through various in vitro studies, shedding light on its interaction with cell membranes, inflammatory pathways, and immune cells.

Role in Cell Membrane Structure and Function

The lipid composition of cellular membranes is a critical determinant of their physical properties and the function of membrane-associated proteins. Polyunsaturated fatty acids (PUFAs), such as (11Z,14Z)-eicosadienoic acid, can be incorporated into the phospholipids (B1166683) of cell membranes, thereby altering their structure and fluidity.

The integration of PUFAs into membrane phospholipids can affect various cellular processes, including signaling pathways and the activity of membrane-bound enzymes. nih.gov While direct biophysical measurements on membranes enriched specifically with this compound are not extensively documented, the known effects of its parent fatty acid suggest a significant role in modulating the structural and functional properties of cell membranes.

Influence on Inflammatory Signaling Cascades

(11Z,14Z)-eicosadienoic acid has been shown to modulate key inflammatory signaling pathways in vitro. In a study involving murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, the fatty acid exhibited a differential regulatory effect on the production of inflammatory mediators. nih.gov

Specifically, treatment with (11Z,14Z)-eicosadienoic acid led to a decrease in the production of nitric oxide (NO), a molecule involved in inflammatory processes. nih.gov Conversely, the same study reported an increase in the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are central players in the inflammatory response. nih.gov These effects were attributed, at least in part, to the modified expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins (B1171923), respectively. nih.gov

Another important aspect of its anti-inflammatory potential is its ability to act as an antagonist of the leukotriene B4 (LTB4) receptor. caymanchem.com In an in vitro assay using pig neutrophil membranes, (11Z,14Z)-eicosadienoic acid was found to inhibit the binding of LTB4, a potent chemoattractant and activator of immune cells, with a reported inhibitory constant (Ki) of 3 µM. caymanchem.com By blocking the LTB4 receptor, this fatty acid can interfere with a critical signaling pathway that drives inflammatory responses.

These findings highlight the complex role of (11Z,14Z)-eicosadienoic acid in inflammatory signaling, suggesting it can both attenuate and enhance specific inflammatory pathways.

Regulation of Immune Cell Function and Differentiation

The ability of (11Z,14Z)-eicosadienoic acid to modulate inflammatory mediators directly implies a regulatory role in immune cell function. Macrophages, key cells of the innate immune system, are significantly influenced by this fatty acid. The in vitro study on RAW264.7 macrophages demonstrated that (11Z,14Z)-eicosadienoic acid can alter the responsiveness of these cells to inflammatory stimuli. nih.gov

The study showed that this fatty acid is a weaker pro-inflammatory agent compared to linoleic acid but not as anti-inflammatory as sciadonic acid. nih.gov This suggests a nuanced role in orchestrating the macrophage response during an inflammatory event. The fatty acid composition of immune cells is known to be a crucial factor in determining their function. nih.gov

While direct evidence on the effect of this compound or its acid form on the differentiation of immune cells is not yet well-documented, the modulation of key signaling molecules like TNF-α and prostaglandins suggests a potential influence on these processes. These molecules are known to play roles in the differentiation of various immune cell lineages. Further research is needed to fully elucidate the specific effects of this compound on the differentiation pathways of immune cells such as T-cells, B-cells, and dendritic cells.

Data from In Vitro Macrophage Study

The following table summarizes the effects of (11Z,14Z)-eicosadienoic acid on the production of inflammatory mediators by LPS-stimulated RAW264.7 macrophages.

| Inflammatory Mediator | Effect of (11Z,14Z)-Eicosadienoic Acid | Associated Enzyme Expression |

| Nitric Oxide (NO) | Decreased | Modified expression of iNOS |

| Prostaglandin E2 (PGE2) | Increased | Modified expression of COX-2 |

| Tumor Necrosis Factor-α (TNF-α) | Increased | Not specified |

Structure Activity Relationship Sar Studies of 11z,14z Eicosadienamide and Its Analogues

Impact of Double Bond Position and Configuration on Biological Activity

The position and stereochemistry (cis/trans or Z/E) of double bonds within the fatty acyl chain are critical determinants of the biological activity of unsaturated fatty acid amides. For instance, in the context of N-acyl-vanillyl-amides (N-AVAMs), a class of compounds structurally related to functionalized eicosadienamides, the presence of cis double bonds is a key factor for potent inhibition of anandamide (B1667382) accumulation in cells. The corresponding trans isomers, such as Δ⁹-trans-olvanil, are reported to be inactive. nih.gov

Increasing the number of cis-double bonds in the n-6 fatty acyl chain of N-AVAMs has been shown to enhance binding affinity to the CB1 cannabinoid receptor. nih.gov This suggests that the spatial arrangement of the acyl chain, dictated by the double bonds, plays a significant role in the interaction with receptor binding pockets. While direct SAR studies on the double bond isomers of (11Z,14Z)-eicosadienamide are not extensively documented in publicly available literature, the principles derived from related N-acylethanolamines and N-AVAMs underscore the importance of the (11Z,14Z) configuration for its biological profile.

Table 1: Effect of Double Bond Configuration on Biological Activity of N-AVAMs

| Compound | Double Bond Configuration | Activity |

| Olvanil (B1677277) | cis | Active |

| Δ⁹-trans-olvanil | trans | Inactive |

This table illustrates the general principle of the importance of double bond configuration in a related class of compounds, as specific data for this compound isomers is limited.

Significance of Amide Moiety Modifications

The amide headgroup is a key functional feature of this compound and its analogues, and modifications to this moiety can profoundly impact biological activity. In the broader class of N-acylethanolamines, the amide linkage is crucial for their interaction with enzymes and receptors. For example, in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive fatty acid ethanolamides, the amide group is a primary target for modification. nih.govnih.gov

Studies on pyrrolidine (B122466) amide derivatives as NAAA inhibitors have shown that replacing the amide group with other functionalities like urea, amino carbamate, retroamide, ester, or amine results in a complete loss of inhibitory activity. semanticscholar.org This highlights the specific requirement of the amide bond for interaction with the enzyme's active site. Furthermore, the nature of the substituent on the amide nitrogen is critical. For instance, amides of polyunsaturated fatty acids with dopamine (B1211576) have been shown to exhibit cannabinoid-like activity, demonstrating that the amide substituent can confer novel pharmacological properties. nih.gov While this compound itself is a primary amide, its N-substituted derivatives, such as N-acylethanolamines nih.gov, represent a significant class of bioactive lipids where the ethanolamine (B43304) moiety is crucial for their signaling functions. universiteitleiden.nl

Table 2: Impact of Amide Moiety Modifications on NAAA Inhibition for Pyrrolidine Derivatives

| Linker Modification | NAAA Inhibition |

| Amide | Active |

| Urea | Inactive |

| Amino Carbamate | Inactive |

| Retroamide | Inactive |

| Ester | Inactive |

| Amine | Inactive |

This table is based on SAR studies of pyrrolidine amide derivatives and illustrates the importance of the amide moiety for biological activity. semanticscholar.org

Analysis of Chain Length and Saturation Effects

In studies of N-AVAMs, a decrease in the chain length of saturated analogues did not significantly alter their activity in CB1 binding assays. nih.gov However, for potent inhibition of anandamide accumulation, unsaturated long-chain N-AVAMs were required, while their saturated counterparts were inactive. nih.gov This indicates that for certain biological activities, a combination of chain length and unsaturation is necessary.

Research on NAAA inhibitors has also demonstrated the importance of acyl chain length. For a series of 1-pentadecanyl-carbonyl pyrrolidine derivatives, an increase in inhibition of NAAA activity was observed with longer carbon chains (n ≥ 4), with the most potent effect seen with a chain length of n=6. plos.org Generally, fatty acids containing 16–20 carbons are reported to have the highest binding affinity for peroxisome proliferator-activated receptor (PPAR) isoforms, with polyunsaturated fatty acids being more effective ligands than monounsaturated or saturated ones. jomes.org These findings suggest that the 20-carbon chain of this compound is within the optimal range for interaction with various biological targets.

Table 3: Effect of Chain Length on NAAA Inhibition for Phenylalkyl-carbonyl Pyrrolidine Derivatives

| Carbon Chain Length (n) | NAAA Inhibition (IC₅₀) |

| n < 4 | Lower Potency |

| n = 6 | 12.92 ± 3.47 µM |

This data is derived from SAR studies on 1-pentadecanyl-carbonyl pyrrolidine derivatives. plos.org

SAR of Functionalized Derivatives (e.g., N-((4-hydroxy-3-methoxyphenyl)methyl)eicosadienamide)

Functionalization of the amide nitrogen with moieties such as a vanillyl group ( (4-hydroxy-3-methoxyphenyl)methyl ) creates a class of compounds with unique pharmacological profiles, often exhibiting activity at vanilloid receptors in addition to other targets. nih.govolemiss.edu The N-((4-hydroxy-3-methoxyphenyl)methyl) derivative of (11Z,14Z)-eicosadienoic acid would be a structural analogue of well-known N-AVAMs like olvanil and arvanil.

SAR studies on N-AVAMs have revealed that the nature of the fatty acyl chain is critical for their activity. Potent inhibition of anandamide transport and binding to CB1 receptors is achieved with polyunsaturated acyl chains, such as those derived from C20:4 (arachidonic acid), C18:3, and C18:2 fatty acids. nih.gov The C20:4 analogue, arvanil, is a potent inhibitor of anandamide accumulation and a potent CB1 receptor agonist. nih.gov In contrast, saturated N-AVAMs are inactive as inhibitors of anandamide transport. nih.gov

These findings suggest that an N-((4-hydroxy-3-methoxyphenyl)methyl) derivative of (11Z,14Z)-eicosadienoic acid would likely exhibit interesting biological activities, potentially acting as a "hybrid" ligand for multiple receptor systems. The combination of the vanillyl headgroup with the specific 20-carbon diunsaturated acyl chain of this compound could result in a unique pharmacological profile, though specific studies on this particular compound are not widely available.

Table 4: SAR Summary of N-AVAMs

| Acyl Chain | Inhibition of Anandamide Transport | CB1 Receptor Binding |

| Saturated | Inactive | Low Activity |

| C18:2 n-6 | Potent | Active |

| C18:3 n-3/n-6 | Potent | Active |

| C20:4 n-6 (Arvanil) | Potent (IC₅₀ = 3.6 µM) | Potent (Ki = 0.25-0.52 µM) |

This table summarizes the SAR of N-AVAMs with different acyl chains, providing a basis for predicting the potential activity of an N-((4-hydroxy-3-methoxyphenyl)methyl) derivative of this compound. nih.gov

Synthetic Analogues and Derivatives of 11z,14z Eicosadienamide

Design and Chemical Synthesis Strategies for (11Z,14Z)-Eicosadienamide Analogues

The design and synthesis of analogues of this compound are centered on creating molecules that can help elucidate its metabolic pathways, receptor interactions, and physiological functions. These strategies often involve modifications at the amide head group or the alkene structures within the fatty acid chain.

The synthesis of ethanolamide and methyl ester derivatives of (11Z,14Z)-eicosadienoic acid represents a fundamental approach to creating analogues of the parent amide.

Ethanolamide Derivatives: The most direct analogue is N-(11Z,14Z)-eicosadienoylethanolamine, which is structurally very similar to the parent amide. The primary method for its synthesis is the direct condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine (B43304). Current time information in Bangalore, IN.ifpenergiesnouvelles.fr This amidation reaction can be catalyzed by either acid or base to facilitate the formation of the amide bond. Current time information in Bangalore, IN. Following the reaction, purification techniques such as chromatography are typically employed to isolate the pure N-(11Z,14Z)-eicosadienoylethanolamine. Current time information in Bangalore, IN. A general approach for preparing fatty acid amides involves the reaction of a fatty acid with an amine, which can be performed under normal pressure and without an organic solvent, sometimes with the aid of a catalyst. nih.gov For instance, the reaction can be expedited by using an excess of the amine and slightly elevated temperatures (above 60°C). nih.gov Another method involves the aminolysis of a fatty acid's methyl ester with an amine, which can be catalyzed by reagents like sodium methoxide. nih.gov

Methyl Ester Derivatives: The methyl ester of (11Z,14Z)-eicosadienoic acid, methyl (11Z,14Z)-icosa-11,14-dienoate, is another important derivative, often used as a more lipid-soluble form of the fatty acid. oatext.com It is formally derived from the condensation of the carboxylic acid group of (11Z,14Z)-eicosadienoic acid with methanol (B129727). capes.gov.brnih.gov The synthesis of fatty acid methyl esters is a common procedure in lipid chemistry, often achieved by esterification of the free fatty acid with methanol in the presence of an acid catalyst.

Table 1: Key Derivatives of (11Z,14Z)-Eicosadienoic Acid

| Derivative Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | Synthesis Precursors |

|---|---|---|---|---|

| N-(11Z,14Z)-Eicosadienoylethanolamine | (11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | C22H41NO2 | 351.6 | (11Z,14Z)-Eicosadienoic acid, Ethanolamine |

| Methyl (11Z,14Z)-icosa-11,14-dienoate | methyl (11Z,14Z)-icosa-11,14-dienoate | C21H38O2 | 322.5 | (11Z,14Z)-Eicosadienoic acid, Methanol |

To explore the structure-activity relationships of this compound, researchers have developed strategies to modify both the amide head group and the alkene bonds within the acyl chain.

Modified Amide Structures: A key strategy in medicinal chemistry is the use of bioisosteres to replace the amide bond, which can alter the molecule's properties such as potency, selectivity, and pharmacokinetic profile. nih.gov Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties. For the amide group, various five-membered heterocyclic rings like triazoles, oxadiazoles, and imidazoles are considered excellent nonclassical bioisosteres. nih.govresearchgate.net For example, a 1,2,3-triazole can act as a surrogate for the amide group. nih.gov

A specific example of a modified amide is the N-methoxy-N-methylamide of (11Z,14Z)-eicosadienoic acid, also known as a Weinreb amide. The synthesis of this derivative has been reported and involves the coupling of (11Z,14Z)-eicosadienoic acid with N,O-dimethylhydroxylamine hydrochloride using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in a solvent like dichloromethane (B109758) (DCM). dartmouth.eduwiley.com This reaction is typically stirred overnight at ambient temperature, followed by a workup procedure to isolate the desired N-methoxy-N-methylamide. dartmouth.eduwiley.com

Modified Alkene Structures: The two cis double bonds at positions 11 and 14 are critical features of this compound. Modifying these alkene structures can provide insights into their role in receptor binding and metabolism. Olefin metathesis is a powerful tool for transforming unsaturated fatty acids and their derivatives. ifpenergiesnouvelles.frwiley.comresearchgate.net This catalytic reaction can be used for self-metathesis to create long-chain dicarboxylic esters or for cross-metathesis with other alkenes to introduce new functional groups. wiley.comresearchgate.net For instance, cross-metathesis of unsaturated fatty acid esters with functionalized alkenes like methyl acrylate (B77674) can yield bifunctional unsaturated compounds. wiley.com Another approach is the isomerization of the double bonds, which can be achieved using transition metal catalysts. nih.gov This can relocate the double bonds to be in conjugation with the carbonyl group, creating more thermodynamically stable isomers. nih.gov Additionally, selective hydrogenation can be used to reduce one or more of the double bonds. csic.es

Rational Design of Probes for Receptor and Enzyme Studies

To identify and characterize the proteins that interact with this compound, researchers design and synthesize specialized chemical probes. These probes are typically analogues of the parent molecule that incorporate a reporter group (like a fluorescent tag or a biotin (B1667282) affinity tag) and sometimes a reactive group for covalent labeling. frontiersin.org

Affinity-Based Probes: Affinity-based probes are designed to bind non-covalently to their target proteins. mdpi.com The design often starts with a known bioactive molecule, in this case, this compound, and incorporates a reporter tag. The key is to position the tag in a way that it does not significantly disrupt the binding to the target protein. frontiersin.org

Photoreactive Probes: For a more robust identification of interacting proteins, photoreactive probes are often employed. nih.gov These probes contain a photoactivatable group (like a diazirine or an azido (B1232118) group) that, upon irradiation with UV light, generates a highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. oatext.comnih.gov The design of such a probe for this compound would involve synthesizing an analogue with a photoreactive moiety and a bio-orthogonal handle (like an alkyne or an azide) for subsequent attachment of a reporter tag via click chemistry. nih.gov A general strategy for creating photoreactive fatty acid probes involves the synthesis of a building block containing the photoreactive group and another building block with the polyunsaturated fatty acid scaffold, which are then combined, for example, through a Wittig reaction. nih.govacs.org

Development of Radiolabeled this compound for Tracing Studies

Radiolabeled analogues of this compound are invaluable tools for tracing its metabolic fate, quantifying its levels in biological samples, and for in vivo imaging studies. The choice of radioisotope depends on the application.

Carbon-14 (¹⁴C) and Tritium (B154650) (³H) Labeling: For metabolic studies and quantification, isotopes like ¹⁴C and ³H are commonly used due to their long half-lives. A common strategy for ¹⁴C-labeling of polyunsaturated fatty acids is to introduce the label at the carboxyl carbon (C-1). uni-koeln.denih.gov This can be achieved through a multi-step synthesis where a key step is the reaction of a suitable precursor with ¹⁴C-labeled cyanide, which is then hydrolyzed to the carboxylic acid. uni-koeln.de For example, the synthesis of 1-¹⁴C-labeled anandamide (B1667382) has been used to study its metabolism by cyclooxygenase-2. nih.gov Tritium (³H) labeling is another option. Eicosanoids can be labeled with multiple tritium atoms, which can be introduced, for example, through the reduction of an oxo group with sodium borotritide ([³H]NaBH₄). nih.gov It is important to note that multi-tritium-labeled eicosanoids may exhibit different retention times in HPLC compared to their unlabeled counterparts, a phenomenon known as the tritium isotope effect. nih.gov

Radioiodine Labeling: For in vivo imaging techniques like SPECT (Single Photon Emission Computed Tomography), radioisotopes of iodine, such as ¹²³I, are often used. The synthesis of radioiodinated fatty acid analogues has been explored for imaging fatty acid metabolism. researchgate.netosti.gov A general approach involves the synthesis of an iodinated precursor which is then subjected to a radioiodination reaction. researchgate.net For example, anandamide analogues have been labeled with ¹²³I for potential imaging of fatty acid amide hydrolase (FAAH). researchgate.net The development of a radioiodinated analogue of this compound would likely follow a similar strategy, involving the synthesis of a stable iodinated precursor that can be efficiently radiolabeled.

Table 2: Isotopes for Radiolabeling this compound Analogues

| Isotope | Application | Common Labeling Position |

|---|---|---|

| Carbon-14 (¹⁴C) | Metabolic tracing, Quantification | Carboxyl carbon (C-1) |

| Tritium (³H) | Metabolic tracing, Quantification, Receptor binding assays | Various positions, often introduced by reduction |

| Iodine-123 (¹²³I) | In vivo imaging (SPECT) | Typically on an appended aryl group or vinyl position |

Analytical and Spectroscopic Characterization Methods for 11z,14z Eicosadienamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating (11Z,14Z)-eicosadienamide from other lipids and matrix components before its detection and quantification. nih.govrsc.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed, almost always coupled with mass spectrometry (MS) for definitive identification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful tool for the analysis of volatile compounds. nih.gov However, due to the low volatility of NAEs like this compound, derivatization is a mandatory step to convert them into thermally stable and volatile derivatives. sigmaaldrich.cnacs.org This process typically targets the active hydrogen on the hydroxyl group. sigmaaldrich.cn

Common derivatization methods include silylation, where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to form more volatile silyl (B83357) derivatives. sigmaaldrich.cnresearchgate.net Another approach is the formation of pentafluorobenzyl (PFB) esters. lipidmaps.org While highly quantitative, GC-MS methods can be labor-intensive due to the required derivatization steps. nih.govacs.org

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. nih.gov The choice of column, often a non-polar or medium-polarity column (e.g., DB-5ms or similar), depends on the specific derivatives being analyzed. sigmaaldrich.cn The temperature program of the GC oven is optimized to achieve separation from other analytes. upenn.edu The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information and fragmentation patterns, allowing for structural confirmation and quantification. acs.org

Table 1: Illustrative GC-MS Parameters for N-Acylethanolamine Analysis (as silyl derivatives)

| Parameter | Value/Description |

|---|---|

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |

| MS Interface Temp | 280 - 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (e.g., m/z 50-650) or Selected Ion Monitoring (SIM) for targeted quantification |

Note: These are representative parameters and require optimization for specific applications.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

HPLC coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the analysis of NAEs, including this compound. nih.govnih.gov This preference is due to its high sensitivity and selectivity, and because it can often analyze these compounds directly without derivatization, which simplifies sample preparation. nih.govnih.govnih.gov

Reversed-phase (RP) chromatography is the most common separation mode, utilizing a C18 column to separate lipids based on their hydrophobicity. researchgate.net The mobile phases typically consist of an aqueous component (e.g., water with a small percentage of formic or acetic acid to aid ionization) and an organic component (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the wide range of lipids present in biological extracts. nih.govnih.gov

Following separation by HPLC, the analyte enters the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source operating in positive ion mode ([M+H]+). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is crucial for quantification, using Multiple Reaction Monitoring (MRM). lipidmaps.org In MRM, a specific precursor ion (the molecular ion of this compound, m/z 352.3) is selected and fragmented, and a specific product ion is monitored for highly selective and sensitive quantification. lipidmaps.orgnih.gov

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (B129727) (e.g., 90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | Start at ~60-70% B, increase to 100% B over 5-10 min, hold, and re-equilibrate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (Q1): m/z 352.3; Product Ion (Q3): requires experimental determination (e.g., fragment from ethanolamine (B43304) headgroup) |

| Internal Standard | Deuterated analog (e.g., this compound-d4) for accurate quantification |

Note: Parameters are illustrative and must be optimized. The specific product ion for MRM needs to be determined from the fragmentation spectrum of a pure standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. nih.govnih.gov While MS provides information about mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are employed to assign every proton and carbon in the structure. nih.gov

For this compound, 1H NMR would reveal signals for different types of protons: the terminal methyl group, the series of methylene (B1212753) (CH2) groups in the acyl chain, the allylic protons adjacent to the double bonds, the bis-allylic protons situated between the two double bonds, the olefinic protons of the C=C double bonds, and the protons of the N-(2-hydroxyethyl) group. libretexts.orgmagritek.com The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals provide key structural information. libretexts.org For instance, the characteristic chemical shift and coupling patterns of the olefinic and bis-allylic protons confirm the position and Z-configuration of the double bonds. magritek.com

13C NMR provides complementary information by showing distinct signals for each unique carbon atom in the molecule. magritek.com Advanced 2D NMR experiments are then used to piece the structure together. For example, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, allowing for unambiguous assembly of the molecular structure. nih.govmagritek.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Olefinic Protons (=C-H) | ¹H | ~5.3 - 5.4 | Multiplet (m) |

| Bis-allylic Protons (=C-CH₂-C=) | ¹H | ~2.7 - 2.8 | Triplet (t) |

| Allylic Protons (-CH₂-C=) | ¹H | ~2.0 - 2.1 | Multiplet (m) |

| Methylene next to C=O (-CH₂-C=O) | ¹H | ~2.1 - 2.2 | Triplet (t) |

| Methylene next to NH (-NH-CH₂-) | ¹H | ~3.4 - 3.5 | Quartet (q) or Multiplet (m) |

| Methylene next to OH (-CH₂-OH) | ¹H | ~3.7 - 3.8 | Triplet (t) |

| Olefinic Carbons (C=C) | ¹³C | ~127 - 132 | N/A |

| Carbonyl Carbon (C=O) | ¹³C | ~174 - 175 | N/A |

| Methylene Carbon next to NH (-NH-CH₂-) | ¹³C | ~42 - 43 | N/A |

| Methylene Carbon next to OH (-CH₂-OH) | ¹³C | ~61 - 62 | N/A |

Note: Values are predictions based on data for similar N-acylethanolamines and fatty acids and are dependent on the solvent used. nih.govmagritek.compitt.edu Definitive assignment requires experimental data from the pure compound.

Advanced Mass Spectrometry Techniques for Metabolomics Profiling

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological sample, and advanced mass spectrometry is the cornerstone of this field. mdpi.com For profiling this compound and related lipids, untargeted or targeted lipidomics approaches are used. nih.gov These rely on high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, which provide highly accurate mass measurements, facilitating the confident identification of compounds based on their elemental formula. researchgate.net

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and differentiating isomers. nih.gov In a typical lipidomics workflow, a full scan MS analysis is performed to detect all ions within a mass range. biorxiv.org Subsequently, data-dependent acquisition triggers MS/MS scans on the most abundant ions, generating fragmentation spectra that serve as structural fingerprints. nih.gov The fragmentation pattern of this compound would show characteristic losses, such as the neutral loss of the ethanolamine headgroup, and fragments related to the acyl chain, which can help confirm its identity. mdpi.com

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an even more advanced technique that adds another dimension of separation. acs.org IMS separates ions based on their size, shape, and charge (collisional cross-section, CCS) before they enter the mass spectrometer. This can help to separate isomeric lipids that are indistinguishable by mass alone, providing greater confidence in identification during complex metabolomics profiling. acs.org

Sample Preparation and Derivatization Strategies for Lipidomics Studies

The quality of lipidomics data is highly dependent on the sample preparation strategy. nih.gov The primary goals are to efficiently extract lipids from the biological matrix (e.g., plasma, tissue), remove interfering substances like proteins and salts, and enrich the analytes of interest. nih.govbiorxiv.org

Liquid-liquid extraction (LLE) is a common first step, using solvent systems like chloroform/methanol (Folch or Bligh-Dyer methods) or, more recently, methyl-tert-butyl ether (MTBE) to separate lipids into an organic phase. biorxiv.org Following LLE, solid-phase extraction (SPE) is often employed for further cleanup and class-specific fractionation. nih.govlipidmaps.org For NAEs, silica-based or reversed-phase SPE cartridges can be used to isolate them from more abundant, neutral lipids and highly polar compounds. nih.govlipidmaps.org It is critical to validate the choice of solvents and SPE materials, as contaminants or unwanted side reactions can interfere with the analysis of these low-abundance analytes. nih.govnih.gov

As mentioned for GC-MS, derivatization is a key strategy, particularly for improving detection sensitivity and chromatographic performance. nih.gov For LC-MS, while not always necessary, derivatization can be used to enhance ionization efficiency. Reagents that introduce a permanent positive charge onto the molecule, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can significantly improve detection sensitivity in positive ESI mode, sometimes by several orders of magnitude. nih.gov This is particularly useful for targeted, high-sensitivity quantification of low-level lipids like this compound in complex biological samples. nih.gov

Preclinical Investigations and Translational Research Perspectives

Mechanistic Studies in Animal Models (excluding clinical trials)

There is a scarcity of published in vivo studies specifically investigating (11Z,14Z)-eicosadienamide in animal models. However, the research on other NAEs provides a framework for predicting its potential physiological functions.

N-acylethanolamines are recognized as important regulators of lipid metabolism. For instance, oleoylethanolamide (OEA), an NAE derived from oleic acid, has been shown to modulate fat metabolism and food intake in rodents. It is plausible that this compound, being an amide of (11Z,14Z)-eicosadienoic acid, could also be involved in lipid homeostasis. Its precursor fatty acid is structurally related to other polyunsaturated fatty acids that are substrates for the biosynthesis of signaling lipids.

Future research in animal models could explore whether this compound influences lipid levels in plasma or tissues, affects the expression of genes involved in lipid synthesis and breakdown, or modulates the activity of nuclear receptors that regulate lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs).

The biological pathways influenced by NAEs are diverse and include inflammation, pain perception, and neuroprotection. The specific effects of an NAE are often linked to the properties of its fatty acid precursor. (11Z,14Z)-Eicosadienoic acid is a di-unsaturated 20-carbon fatty acid. Its structural relative, dihomo-γ-linolenic acid (DGLA), is known to be a precursor for anti-inflammatory eicosanoids. nih.gov

Given this structural similarity, it is hypothesized that this compound could participate in the modulation of inflammatory pathways. Animal models of inflammation, such as those induced by lipopolysaccharide (LPS), could be employed to investigate whether administration of this compound can alter the production of pro-inflammatory or anti-inflammatory cytokines and other mediators.

Cellular and Tissue-Specific Research (excluding human clinical data)

In vitro and ex vivo studies are crucial for elucidating the specific cellular and molecular mechanisms of action of novel bioactive lipids.

Currently, there are no published studies detailing the effects of this compound on primary cell cultures or established cell lines. Research in this area would be a critical next step. For example, studies on cultured hepatocytes could reveal direct effects on lipid metabolism, while experiments with immune cells like macrophages could uncover potential anti-inflammatory or pro-resolving activities. Furthermore, neuronal cell lines could be utilized to explore any neuroprotective or neuromodulatory roles.

Based on the activities of other NAEs, potential cellular effects of this compound that warrant investigation include:

Modulation of inflammatory responses: Assessing the production of cytokines and other inflammatory mediators in immune cells.

Regulation of gene expression: Analyzing changes in the expression of genes related to lipid metabolism, inflammation, and cell signaling.

Activation of cellular receptors: Investigating interactions with known NAE receptors, such as cannabinoid receptors or PPARs.

Ex vivo analysis of tissue samples from animal models or human biopsies (in a research context) could provide valuable insights into the endogenous presence and regulation of this compound. Techniques like liquid chromatography-mass spectrometry (LC-MS) could be used to quantify its levels in different tissues and to see how these levels change in response to physiological or pathological stimuli. This approach would help to identify the tissues where this lipid mediator is most abundant and potentially most active.

Future Research Directions for this compound Studies

The field of lipidomics continues to uncover novel bioactive lipids, and this compound represents a molecule with untapped research potential. Future investigations should be directed towards several key areas:

Chemical Synthesis and Standardization: The development of a reliable and scalable synthesis for this compound is a prerequisite for in-depth biological studies. This would ensure the availability of a pure and well-characterized compound for in vitro and in vivo experiments.

Elucidation of Biosynthetic and Degradative Pathways: Identifying the enzymes responsible for the synthesis and breakdown of this compound is crucial for understanding its regulation. This would involve studying the activity of known N-acyltransferases and fatty acid amide hydrolases (FAAH) with (11Z,14Z)-eicosadienoic acid and its amide as substrates.

Receptor Identification and Characterization: A key objective will be to determine if this compound acts through specific cellular receptors. This could involve screening against known receptors for other lipid mediators, as well as unbiased approaches to identify novel binding partners.

In Vivo Efficacy in Disease Models: Following promising in vitro findings, the efficacy of this compound should be evaluated in relevant animal models of diseases such as metabolic syndrome, inflammatory disorders, and neurological conditions.

The following table summarizes potential research directions and the methodologies that could be employed:

| Research Area | Potential Methodologies | Key Questions to Address |

| Lipid Homeostasis | In vivo studies in rodents, lipid profiling (e.g., plasma and liver triglycerides), gene expression analysis (e.g., qPCR for lipogenic and lipolytic genes). | Does this compound alter circulating or tissue lipid levels? Does it affect the expression of genes involved in lipid metabolism? |

| Inflammation | In vitro studies with immune cells (e.g., macrophages), in vivo models of inflammation (e.g., LPS challenge), measurement of cytokines and other inflammatory mediators. | Does this compound possess anti-inflammatory or pro-resolving properties? |

| Cellular Mechanisms | Studies in various cell lines (e.g., hepatocytes, neurons, immune cells), receptor binding assays, gene expression profiling. | What are the direct cellular targets of this compound? Does it activate specific signaling pathways? |

| Biosynthesis and Metabolism | Enzymatic assays with purified or recombinant enzymes, metabolic tracing studies using labeled precursors. | Which enzymes are responsible for the synthesis and degradation of this compound? |

By systematically addressing these research questions, the scientific community can begin to unravel the physiological significance of this compound and its potential as a therapeutic agent.

Identification of Novel Biological Targets

A crucial aspect of understanding the therapeutic potential of this compound lies in identifying its molecular targets. A significant finding in this area is the identification of Fatty Acid Amide Hydrolase (FAAH) as a key enzyme that metabolizes this compound.

Fatty Acid Amide Hydrolase (FAAH): A Primary Metabolic Hub

FAAH is an integral membrane enzyme responsible for the degradation of a variety of fatty acid amides, thereby terminating their signaling functions. researchgate.net Research has demonstrated that FAAH catalyzes the hydrolysis of this compound. This enzymatic reaction breaks down the molecule into its constituent parts: (11Z,14Z)-eicosadienoic acid and ethanolamine (B43304). The identification of this compound as a substrate for FAAH is a critical step in elucidating its biological lifecycle and potential signaling pathways. The level and activity of FAAH can, therefore, dictate the local concentrations and downstream effects of this particular NAE.

| Enzyme | Action on this compound | Products of Reaction |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis | (11Z,14Z)-eicosadienoic acid and ethanolamine |

This table summarizes the known enzymatic interaction of this compound.

Further research is warranted to explore other potential biological targets. Given the structural similarities to other well-characterized NAEs, it is plausible that this compound may interact with other components of the endocannabinoid system, such as cannabinoid receptors (CB1 and CB2), or other receptor families like peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels. researchgate.netresearchgate.net Investigating these potential interactions will be crucial for a comprehensive understanding of its pharmacological profile.

Exploration of Untapped Physiological Roles

While direct research on the physiological roles of this compound is still in its early stages, the broader understanding of NAEs provides a framework for postulating its potential functions. These lipid mediators are known to be involved in a wide array of physiological processes, and by extension, this compound may play a role in neuroinflammation, metabolic regulation, and interactions with the gut microbiome. nih.govnih.gov

Potential Role in Neuroinflammation

NAEs are recognized as important modulators of neuroinflammatory processes. nih.gov They can influence the activation of microglia and astrocytes, the primary immune cells of the central nervous system. The hydrolysis of NAEs by FAAH is a key regulatory step in controlling their levels and, consequently, their impact on neuroinflammation. Given that this compound is a substrate for FAAH, it is conceivable that this compound could be involved in the intricate balance of inflammatory and anti-inflammatory signaling within the brain. Future studies could explore whether fluctuations in the levels of this compound correlate with neuroinflammatory states and whether modulating its concentration has therapeutic effects in models of neurodegenerative diseases.

Implications in Metabolic Regulation

The NAE signaling system is increasingly implicated in the regulation of energy balance and metabolism. researchgate.netnih.gov Different NAEs can exert distinct effects on appetite, lipid storage, and glucose homeostasis. nih.gov The metabolic fate of this compound, through its degradation by FAAH, could influence the availability of its precursor, (11Z,14Z)-eicosadienoic acid, which as a fatty acid, could have its own metabolic consequences. Investigating the role of this compound in metabolic health and disease, including conditions like obesity and metabolic syndrome, represents a significant and untapped area of research.

Interaction with the Gut Microbiome

Recent evidence suggests a bidirectional relationship between the gut microbiome and NAE signaling. nih.govfrontierspartnerships.orgbroadinstitute.orgnih.govmit.edu Gut bacteria can influence the levels of host NAEs, and in turn, NAEs can modulate the composition and function of the gut microbiota. nih.govfrontierspartnerships.orgbroadinstitute.orgnih.gov NAEs have been shown to affect the growth of different bacterial species, potentially shifting the gut microbial community towards a pro- or anti-inflammatory state. nih.govbroadinstitute.orgnih.gov Exploring how this compound interacts with gut microbes and the functional consequences of these interactions could reveal novel mechanisms by which this lipid mediator influences host physiology.

| Potential Physiological Role | Rationale based on NAE Family Characteristics |

| Modulation of Neuroinflammation | NAEs are known to influence microglial and astrocyte activation. nih.gov |

| Metabolic Regulation | NAEs are involved in energy balance, appetite, and lipid metabolism. researchgate.netnih.gov |

| Gut Microbiome Interaction | NAEs can influence the composition and function of gut bacteria. nih.govfrontierspartnerships.orgbroadinstitute.orgnih.govmit.edu |

This table outlines the potential, yet unexplored, physiological roles of this compound based on the known functions of the broader N-acylethanolamine family.

Development of Advanced In Vitro and In Vivo Research Models

To fully elucidate the biological functions and therapeutic potential of this compound, the development and application of advanced research models are essential. These models can provide more physiologically relevant platforms to study its metabolism, signaling pathways, and effects on complex biological systems.

Organoid Models

Three-dimensional organoid cultures have emerged as powerful tools for modeling human tissues and organs in vitro.

Liver Organoids: Given the central role of the liver in lipid metabolism, human liver organoids present an invaluable platform for studying the metabolic pathways involving this compound. researchgate.netnih.goveur.nlbioworld.comnih.gov These models can be used to investigate its synthesis, degradation by FAAH, and its influence on hepatocyte lipid accumulation and lipoprotein secretion. researchgate.netnih.goveur.nlbioworld.com

Cerebral Organoids: To investigate the potential neurophysiological roles of this compound, cerebral organoids offer a unique opportunity to model aspects of the human brain in a dish. biologists.comnih.govresearchgate.net These models can be utilized to study the effects of this NAE on neuronal differentiation, synaptic function, and neuroinflammatory responses in a human-relevant context. biologists.comnih.govresearchgate.net

Microfluidic Platforms

Microfluidic technologies offer precise control over the cellular microenvironment and enable high-throughput analysis of cellular and molecular processes. For the study of lipid mediators like this compound, microfluidic platforms can be particularly advantageous for analyzing trace amounts of these molecules from biological samples with high sensitivity and resolution. scispace.com

Humanized and Knock-in In Vivo Models

Genetically engineered mouse models provide a powerful in vivo system to study the function of specific genes and pathways.

FAAH Humanized Mice: The development of knock-in mouse models expressing the human variant of FAAH allows for the investigation of how genetic variations in this enzyme affect the metabolism of this compound and the subsequent physiological outcomes. nih.gov Such models are crucial for translating findings from basic research to human physiology.

Knock-in Models for Lipid Metabolism: The use of knock-in mouse models for genes involved in lipid metabolism, such as those for apolipoproteins, can help to dissect the role of this compound in the context of complex metabolic diseases. mdpi.comnih.govmdpi.com

| Advanced Model | Specific Application for this compound Research |

| Liver Organoids | Studying its role in hepatic lipid metabolism and FAAH-mediated degradation. researchgate.netnih.goveur.nlbioworld.comnih.gov |

| Cerebral Organoids | Investigating its effects on neuronal development, function, and neuroinflammation. biologists.comnih.govresearchgate.net |

| Microfluidic Platforms | High-sensitivity analysis of its levels in biological samples. scispace.com |

| FAAH Humanized Mice | Assessing the impact of human FAAH variants on its metabolism and physiological effects. nih.gov |

| Lipid Metabolism Knock-in Mice | Elucidating its role in metabolic diseases. mdpi.comnih.govmdpi.com |

This table presents advanced research models and their potential applications in the study of this compound.

Q & A

Q. Q. How to optimize in vitro assays for studying this compound’s membrane interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.